molecular formula C25H25BN2O2 B3084938 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 1146340-38-6

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

Cat. No.: B3084938
CAS No.: 1146340-38-6
M. Wt: 396.3 g/mol
InChI Key: PEYQCEFPKMIOFP-UHFFFAOYSA-N
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Description

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a phenyl group and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common method includes the coupling of a benzimidazole derivative with a boronic ester through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a molecular probe. The benzimidazole core can interact with DNA and proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole stands out due to its combination of a benzimidazole core and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Q & A

Basic Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling step in synthesizing this compound?

Methodological Answer: The Suzuki-Miyaura reaction is critical for introducing the dioxaborolane moiety. Key parameters include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for high yields (80–90%) due to their efficiency in aryl-aryl bond formation . Nickel catalysts (e.g., NiCl₂(dppf)) may be used but require rigorous anhydrous conditions.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of boronate esters, while aqueous bases (e.g., Na₂CO₃) facilitate transmetallation .
  • Temperature : Reactions typically proceed at 80–100°C under inert atmospheres to prevent boronate oxidation .

Table 1: Catalyst and Solvent Optimization

CatalystSolventYield (%)Reference
Pd(PPh₃)₄DMF/H₂O85
NiCl₂(dppf)THF72
Pd(OAc)₂/XPhosToluene/EtOH89

Q. What spectroscopic techniques confirm the structural integrity of the compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzimidazole proton (δ 7.8–8.2 ppm) and dioxaborolane methyl groups (δ 1.3 ppm) .
  • IR Spectroscopy : Confirm B–O stretches (1360–1380 cm⁻¹) and imidazole C=N vibrations (1600–1650 cm⁻¹) .
  • Elemental Analysis : Validate purity (>98%) by comparing calculated vs. observed C, H, N, and B percentages .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of the boronate ester .
  • Temperature : Maintain at 2–8°C in amber vials to avoid thermal decomposition .
  • Solvent Compatibility : Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., MeOH) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzimidazole core be addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at specific positions to guide C–H activation .
  • Catalytic Systems : Use Pd(OAc)₂ with bidentate ligands (e.g., dppe) to enhance selectivity in cross-couplings .
  • Computational Modeling : Employ DFT calculations to predict reactive sites (e.g., Fukui indices) and optimize reaction pathways .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., indoleamine 2,3-dioxygenase) and analyze binding energies .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Analysis : Correlate substituent effects (e.g., –F, –CH₃) with inhibitory activity using partial least squares regression .

Q. How do contradictory data on the compound’s biological activity arise, and how can they be resolved?

Methodological Answer:

  • Source of Contradictions : Variability in assay conditions (e.g., cell lines, incubation times) or impurity levels (>95% purity required) .
  • Mitigation Strategies :

  • Standardize protocols (e.g., MTT assays at 48h, 10% FBS) .

  • Validate activity via orthogonal assays (e.g., enzymatic inhibition + Western blotting) .

    Table 2: Biological Activity Validation Workflow

    StepTechniquePurposeReference
    Primary ScreeningMTT AssayCytotoxicity IC₅₀ determination
    Secondary ValidationEnzyme KineticsKi Measurement
    Mechanistic StudyMolecular DockingBinding Mode Analysis

Properties

IUPAC Name

1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-16-14-18(15-17-19)23-27-21-12-8-9-13-22(21)28(23)20-10-6-5-7-11-20/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYQCEFPKMIOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

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